2-(2,4-dimethyl-1H-imidazol-5-yl)acetic acid hydrochloride

Description

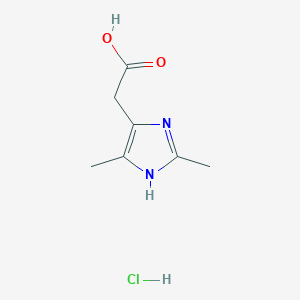

2-(2,4-Dimethyl-1H-imidazol-5-yl)acetic acid hydrochloride is a synthetic organic compound characterized by a dimethyl-substituted imidazole ring linked to an acetic acid moiety, with a hydrochloride counterion. Its molecular formula is C₇H₁₁ClN₂O₂, and it has a molecular weight of 190.63 g/mol . The compound’s IUPAC name is (2,4-dimethyl-1H-imidazol-5-yl)acetic acid hydrochloride, and it is cataloged under CAS No. 2095409-65-5 .

Key structural features include:

- A 1H-imidazole ring substituted with methyl groups at positions 2 and 4.

- An acetic acid (–CH₂COOH) group attached to position 5 of the imidazole.

- A hydrochloride salt, enhancing solubility in polar solvents.

This compound is primarily used in life science research and can be synthesized in high-purity forms (≥99%) for specialized applications, including drug discovery and biochemical studies .

Properties

IUPAC Name |

2-(2,5-dimethyl-1H-imidazol-4-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.ClH/c1-4-6(3-7(10)11)9-5(2)8-4;/h3H2,1-2H3,(H,8,9)(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJUFSXSGFLHGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethyl-1H-imidazol-5-yl)acetic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethylimidazole with chloroacetic acid in the presence of a base, followed by acidification to obtain the hydrochloride salt. The reaction conditions often require moderate temperatures and the use of solvents such as ethanol or water to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethyl-1H-imidazol-5-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.

Reduction: Reduction reactions can target the acetic acid moiety, converting it to alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetic acid moiety.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce alcohol derivatives of the acetic acid moiety.

Scientific Research Applications

2-(2,4-dimethyl-1H-imidazol-5-yl)acetic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing into its potential therapeutic uses, such as in the treatment of infections or as a component of drug formulations.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethyl-1H-imidazol-5-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties.

Comparison with Similar Compounds

L-Histidine Monohydrochloride Monohydrate

- CAS No.: 5934-29-2

- Molecular Formula : C₆H₁₁ClN₃O₂·H₂O

- Molecular Weight : 209.63 g/mol .

- Structure: Contains an imidazole ring but differs in substituents: A propanoic acid (–CH₂CH(NH₂)COOH) side chain. An amino group (–NH₂) at the α-carbon.

- Applications : Used in pharmaceuticals and biochemical assays due to its role in protein synthesis and enzymatic functions .

Comparison :

- Solubility : L-histidine’s hydrate form enhances aqueous solubility, whereas the dimethyl groups in the target compound may reduce hydrophilicity.

- Biological Relevance: L-histidine is a natural amino acid, making it critical for metabolic studies, whereas the synthetic dimethyl derivative is tailored for niche research applications .

1H-Imidazol-2-ylmethanol Hydrochloride

Comparison :

- Substituents : The absence of acetic acid and dimethyl groups in this compound reduces steric hindrance, favoring reactivity in nucleophilic substitutions.

- Molecular Weight: Lower molecular weight (134.56 vs.

- Utility: The target compound’s acetic acid group broadens its applicability in conjugation reactions (e.g., peptide coupling), unlike the methanol derivative .

Thiadiazolyl Disulfide Derivatives (e.g., 5a–d)

Comparison :

- Heterocyclic Core : Thiadiazole rings differ chemically from imidazoles, offering distinct electronic properties and reactivity.

- Functional Groups: The disulfide (–S–S–) and arylideneamino groups enable redox activity, absent in the dimethylimidazole-acetic acid derivative.

Key Research Findings

Synthetic Versatility : The dimethylimidazole-acetic acid derivative’s structure allows for modular modifications, such as esterification or amidation of the carboxylic acid group, enhancing its utility in drug design .

Biological Activity : While L-histidine derivatives are integral to enzyme function, synthetic analogs like the target compound are being explored for targeted inhibition of histidine-decarboxylase enzymes .

Purity and Stability : High-purity forms (≥99%) of the target compound are commercially available, ensuring reproducibility in sensitive assays, a feature critical for pharmaceutical R&D .

Biological Activity

2-(2,4-dimethyl-1H-imidazol-5-yl)acetic acid hydrochloride, with the chemical formula C₇H₁₁ClN₂O₂ and a molecular weight of 190.63 g/mol, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Chemical Name : this compound

- CAS Number : 2095409-65-5

- Molecular Weight : 190.63 g/mol

- Appearance : Powder

- Storage Temperature : Room Temperature

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its potential as an antitumor agent and its interactions with different biological targets.

Antitumor Activity

Recent studies have indicated that imidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar imidazole structures have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer models.

The mechanisms underlying the antitumor activity of imidazole derivatives often involve:

- Inhibition of Bcl-2 Protein : Some studies suggest that these compounds can interact with Bcl-2 proteins, promoting apoptosis in cancer cells.

- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest at various phases, leading to reduced cell proliferation.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazole derivatives. Key findings include:

- The presence of electron-donating groups (like methyl groups) significantly enhances cytotoxicity.

- Modifications at specific positions on the imidazole ring can lead to improved binding affinity to target proteins.

For example, substituting a hydrogen atom with a methyl group at the 4-position has been linked to increased potency against tumor cells .

Case Studies

Several case studies highlight the efficacy of this compound and related compounds:

- Study on Anticancer Properties :

- In Vivo Efficacy :

Q & A

Basic Questions

Q. What are the standard synthetic protocols for preparing 2-(2,4-dimethyl-1H-imidazol-5-yl)acetic acid hydrochloride?

- Methodology : A common approach involves reacting imidazole precursors with acetic acid derivatives under reflux conditions. For example, 4-(chloromethyl)phenyl derivatives can react with aromatic carbonyl compounds using tetrakis(dimethylamino)ethylene (TDAE) as a catalyst to introduce substituents . Acetic acid-mediated cyclization and subsequent hydrochloride salt formation are typical steps. Reaction optimization may require adjusting solvent polarity (e.g., acetic acid or ethanol) and temperature (80–100°C reflux) .

- Key Characterization : Confirm structure via (e.g., imidazole protons at δ 7.2–8.0 ppm) and FTIR (carboxylic acid O-H stretch at ~2500–3000 cm) .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use PPE (gloves, lab coat) in a fume hood due to potential irritancy. Avoid inhalation or skin contact .

- Storage : Store at -20°C in airtight, light-resistant containers. Monitor for deliquescence, as hydrochloride salts are hygroscopic .

Q. What analytical methods are recommended for assessing purity and structural integrity?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA) to quantify purity (>95%) .

- Elemental Analysis : Compare experimental C/H/N ratios with theoretical values (e.g., CHClNO: C 36.93%, H 4.34%, N 17.23%) .

Advanced Research Questions

Q. How can reaction yields be optimized using Design of Experiments (DoE)?

- Methodology : Apply factorial designs to evaluate critical parameters (e.g., temperature, molar ratios, catalyst loading). For instance, a 2 factorial design can identify interactions between reaction time (3–5 h), solvent (acetic acid vs. ethanol), and stoichiometry (1.0–1.2 equiv) . Response surface methodology (RSM) further refines optimal conditions. Computational tools like ICReDD’s reaction path search algorithms may accelerate optimization by predicting energy barriers .

Q. What strategies resolve contradictions in spectral data or melting points across studies?

- Case Example : If conflicting melting points are reported (e.g., 127°C vs. 313°C), verify the compound’s hydration state (anhydrous vs. monohydrate) and crystallinity via X-ray diffraction . For NMR discrepancies, check solvent effects (DMSO vs. CDCl) and pH-dependent tautomerism in the imidazole ring .

Q. How can computational modeling predict reactivity or binding interactions of this compound?

- Approach : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, identifying nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) can simulate interactions with biological targets (e.g., enzymes with imidazole-binding pockets) .

Q. What are the challenges in scaling up synthesis while maintaining reproducibility?

- Critical Factors : Control exothermic reactions during hydrochloride salt formation via gradual acid addition and cooling. Particle size distribution in the final product affects solubility; use milling or recrystallization (e.g., ethanol/water) to standardize .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.